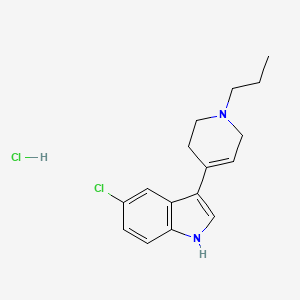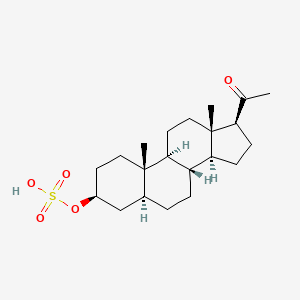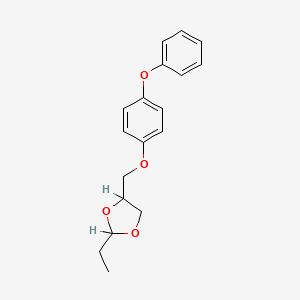
Diofenolan
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Diofenolan involves complex chemical processes. For instance, the synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction highlights the intricate processes involved in producing related compounds, involving copper-catalyzed intramolecular C-O bond formation and C-H activation (Ye, Liu, Pu, & Wu, 2012).
Molecular Structure Analysis
Analyzing the molecular structure of related compounds, such as the synthesis and crystal structure of a novel phenothiazine derivative, provides insights into the molecular arrangements and bonding patterns that are crucial for understanding this compound's properties (Jia & Wu, 2017).
Chemical Reactions and Properties
This compound has been identified as a juvenile hormone (JH) agonist, demonstrating potent activity in inducing male offspring production in daphnids, showcasing its role in modulating endocrine signaling pathways (Abe et al., 2015). This reflects its chemical properties and interactions with biological systems.
Physical Properties Analysis
The study of similar compounds, like the investigation into the antimicrobial activities of silanols compared with alcohols and phenols, sheds light on the physical properties of this compound's counterparts, such as their antimicrobial efficiency and mechanisms of action (Kim, Farrah, & Baney, 2007).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on related compounds. For example, the iron-catalyzed tandem oxidative coupling and annulation provide an approach to constructing polysubstituted benzofurans, demonstrating the chemical reactivity and potential applications of similar compounds in synthesizing complex molecular structures (Guo, Yu, Li, & Li, 2009).
Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Schädlingsmanagement im Zitrusanbau
Diofenolan wurde als effektiver Insektenwachstumsregulator für die Schädlingsbekämpfung im Zitrusanbau identifiziert. Es stört das normale Wachstum und die Entwicklung des häufigen Zitrusfalters, Papilio demoleus, der ein wichtiger Schädling ist, der die Zitrusproduktion weltweit beeinträchtigt. Die Anwendung von this compound kann zu Missbildungen bei Larven und Puppen führen, was letztendlich die Entstehung von Erwachsenen hemmt und die Schädlingspopulationen reduziert .
Entomologie: Studium des Insektenwachstums und der Metamorphose
In der entomologischen Forschung dient this compound als Werkzeug, um die Auswirkungen von Juvenilhormon-Analoga auf das Insektenwachstum und die Metamorphose zu untersuchen. Durch die Beobachtung der Missbildungen und Entwicklungsstörungen, die durch this compound bei Insekten wie Papilio demoleus verursacht werden, können Forscher Einblicke in die hormonelle Regulation der Insektenlebenszyklen gewinnen .
Integrierter Pflanzenschutz (IPM)
Die Rolle von this compound in IPM-Strategien ist aufgrund seiner Spezifität und geringen Umweltbelastung bedeutend. Es wird zur Bekämpfung einer Vielzahl von Schädlingen eingesetzt, darunter Schildläuse und Schmetterlingsarten, die Obstbäume und Zitrusfrüchte befallen. Seine photostabile Natur macht es zu einer nachhaltigen Wahl für die Schädlingsbekämpfung in der Landwirtschaft .
Veterinärmedizin: Bekämpfung von synanthropen Schädlingen
In der Veterinärmedizin wird this compound zur Bekämpfung von synanthropen Schädlingen wie Musca domestica (Stubenfliege) eingesetzt, die in landwirtschaftlichen Betrieben und Abfalldeponien häufig vorkommen. Es beeinflusst die Fortpflanzungsfähigkeit dieser Schädlinge, verursacht morphologische Veränderungen in den Eierstöcken und Eileitern und trägt so zur Schädlingsbekämpfung bei .
Molekularbiologie: Studien zur hormonellen Interaktion
This compound wird in der Molekularbiologie verwendet, um die Wechselwirkungen zwischen synthetischen Hormonen und natürlichen endokrinen Systemen zu untersuchen. Studien über die Auswirkungen von this compound auf die Corpora allata von Musca domestica liefern Einblicke in die hormonelle Regulation der Fortpflanzung und Entwicklung bei Insekten .
Umweltwissenschaften: Nachhaltige Strategien zur Schädlingsabwehr
Umweltwissenschaftler untersuchen die Anwendung von this compound im Rahmen nachhaltiger Abwehrstrategien gegen Schädlinge. Seine geringe Gesundheits- und Umweltbelastung machen es zu einer attraktiven Alternative zu traditionellen Insektiziden und stimmen mit den Zielen einer nachhaltigen Landwirtschaft und Schädlingsbekämpfung überein .
Pharmakologie: Entwicklung von Insektizidformulierungen
In der Pharmakologie wird this compound für die Entwicklung neuer Insektizidformulierungen erforscht. Seine Wirksamkeit gegen verschiedene Schädlinge, darunter der polyphage Schädling Spodoptera litura, wird bewertet, um potente und sichere Produkte für den landwirtschaftlichen Einsatz zu entwickeln .
Biochemie: Forschung zu Juvenilhormon-Analoga
Biochemiker verwenden this compound, um die Struktur und Funktion von Juvenilhormon-Analoga zu untersuchen. Durch die Analyse seiner Auswirkungen auf Schädlinge wie Spodoptera litura können Forscher die biochemischen Pfade verstehen, die von Juvenilhormonen und ihren Analoga beeinflusst werden .
Wirkmechanismus
Target of Action
Diofenolan is a potent juvenile hormone (JH) mimic and molt inhibitor . It primarily targets the endocrine system of insects, specifically the corpora allata, an endocrine gland that produces the juvenile hormone required for ovarian development .
Mode of Action
This compound interferes with the normal juvenile hormone levels and the activity of the prothoracic gland . This interference induces an inhibitory action on the synthesis, release, and action of the molting hormone ecdysone . As a result, it disrupts the normal growth, development, metamorphosis, and molting in insects, rendering them non-viable .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the juvenile hormone pathway. By mimicking the juvenile hormone, this compound disrupts the normal hormonal balance in insects. This disruption leads to a variety of downstream effects, including delayed larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence .
Result of Action
This compound’s action results in several deformities in insects due to its interference with normal growth and development. These include delay in larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence . In the case of the common citrus butterfly, Papilio demoleus, this compound severely hampers its normal growth, development, and metamorphosis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. This compound is known to be photo-stable , suggesting that it may retain its efficacy under various light conditions
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-18-20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOOQPFIGYHZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041884 | |
| Record name | Diofenolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63837-33-2 | |
| Record name | Diofenolan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diofenolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diofenolan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOFENOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4809GWT7HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)
![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![1-Tert-butyl-3-[[(2-chlorophenyl)-oxomethyl]amino]thiourea](/img/structure/B1228677.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)
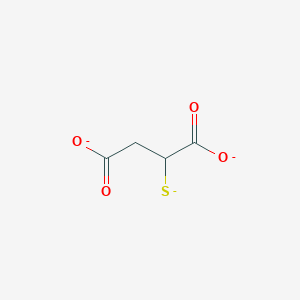
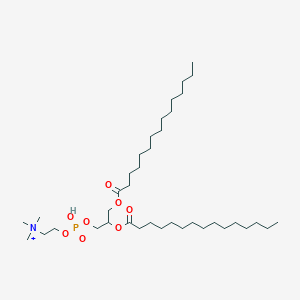


![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)

